Product packaging for Ethyl 6-aminohexanoate(Cat. No.:CAS No. 371-34-6)

Ethyl 6-aminohexanoate

Cat. No.: B1348328
CAS No.: 371-34-6
M. Wt: 159.23 g/mol
InChI Key: NJNQDCIAOXIFTB-UHFFFAOYSA-N
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Description

Historical Context and Significance of ω-Amino Esters in Organic Synthesis

The study of amino acids, the fundamental components of proteins, dates back to the early 19th century. wikipedia.org While α-amino acids, with the amino group on the carbon adjacent to the carboxyl group, are the proteinogenic building blocks of life, the broader class of amino acids, including ω-amino acids and their esters, holds significant importance in synthetic organic chemistry. wikipedia.org ω-Amino acids, where the amino and carboxyl groups are separated by a longer carbon chain, offer unique structural properties, such as flexibility and hydrophobicity. mdpi.com

Historically, the synthesis of these molecules was often based on multi-step, harsh chemical methods. mdpi.com For instance, 6-aminohexanoic acid, the precursor to ethyl 6-aminohexanoate (B3152083), has traditionally been produced by the hydrolysis of ε-caprolactam under acidic or basic conditions. mdpi.com The development of methods to convert these amino acids into their ester derivatives, like ethyl 6-aminohexanoate, expanded their utility by protecting the reactive carboxylic acid group, thereby allowing for selective reactions at the amino terminus. This opened pathways for their use as monomers in polymerization and as linkers in more complex molecular architectures. mdpi.comacs.org A mild and facile route to ω-amino esters involves the preparation of lactim ethers from the corresponding lactam, followed by hydrolysis of the protonated salt in neutral water to yield the desired product. tandfonline.com

Current Research Trajectories for this compound

Current research on this compound is focused on improving its synthesis, exploring its polymerization potential, and utilizing it as a versatile chemical intermediate.

A significant area of investigation is the development of more sustainable and efficient synthesis methods. One prominent approach involves the direct reaction of ε-caprolactam with ethanol (B145695) in near-critical water. researchgate.netresearchgate.net This method avoids harsh traditional catalysts and can achieve high yields. Research has systematically studied the effects of various parameters on the reaction yield. For instance, the yield of ethyl-6-aminohexanoate was found to be significantly influenced by temperature, reaction time, and the presence of additives. researchgate.net With SnCl₂ as an additive in near-critical water, yields as high as 98% have been reported. researchgate.netscribd.com The reaction kinetics have been modeled as a second-order reaction, and activation energies have been determined under both acidic and basic conditions, providing a deeper understanding of the reaction mechanism. researchgate.netscribd.com

Another major research trajectory is the use of this compound and its derivatives in polymer and materials science. Its hydrochloride salt is noted as a monomer that can be polymerized to form polyelectrolytes, which are polymers with charged groups. cymitquimica.com Furthermore, derivatives of 6-aminohexanoic acid are being investigated as chemical penetration enhancers for transdermal drug delivery, where the lipophilicity of the ester chain plays a crucial role. doi.org

Biocatalysis represents a growing frontier in the synthesis of amino esters. While much of the research focuses on the broader class of ω-amino acids and esters, the principles are directly applicable. acs.orgrsc.org Engineered enzymes, such as ω-transaminases, are being developed for the enantioselective synthesis of chiral amines and amino acids from renewable feedstocks. mdpi.comdiva-portal.orgacs.org These biocatalytic cascades offer a green alternative to traditional chemical synthesis, operating under mild conditions and often with high selectivity. rsc.orgdiva-portal.org

Table 1: Effect of Reaction Temperature and Time on this compound Yield researchgate.net Reaction conditions: r/w mole ratio of 1 : 56 : 28 (caprolactam : water : ethanol)

Temperature (K) Reaction Time (h) Yield (%)
533.15 2.5 ~60
553.15 2.5 ~80
573.15 2.5 ~98
583.15 2.0 ~95

Table 2: Influence of Additives on this compound Yield researchgate.netscribd.comReaction conditions: 573.15 K, 2.5 h

Additive (Catalyst) Yield (%)
None ~70
SnCl₂ 98
FeCl₃ Promoted
ZnCl₂ Promoted
H₂SO₄ (Acidic) Promoted
Na₂CO₃ (Basic) Promoted

Ethical Considerations in Chemical Synthesis Research of Aminohexanoate Derivatives

Research and development in chemical synthesis, including that of aminohexanoate derivatives, are not without ethical dimensions. researchgate.net These considerations span the entire lifecycle of a chemical product, from its conception and synthesis to its application and environmental fate. nih.gov

A primary ethical concern is the environmental impact of chemical processes. The principles of "green chemistry" are increasingly important, advocating for the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. mdpi.combenthamdirect.com The development of biocatalytic routes and the use of benign solvents like near-critical water for the synthesis of compounds like this compound are direct responses to these ethical imperatives. researchgate.netrsc.org Traditional methods that rely on toxic catalysts or produce significant waste are being critically re-evaluated. nih.gov

The creation of novel substances carries an inherent responsibility. Chemists must consider the potential risks associated with new molecules, including unknown impurities or unintended biological effects. researchgate.net While this compound itself is an intermediate, its derivatives are used in applications ranging from polymers to biologically active agents. cymitquimica.comdoi.org This requires a thorough assessment of the potential consequences of these new materials.

Furthermore, the "dual-use" dilemma is a significant ethical challenge in chemistry. arxiv.org This refers to the potential for chemical knowledge and substances to be used for both beneficial and harmful purposes. While research on aminohexanoate derivatives is aimed at creating valuable materials like improved nylons or pharmaceuticals, the synthetic pathways and knowledge generated could, in principle, be misappropriated. nih.gov This places a responsibility on the scientific community to foster a culture of ethical awareness and to establish safeguards, particularly in how research is disseminated and applied. arxiv.orgresearchgate.net This includes careful consideration of what is published and ensuring that the potential applications are aimed at societal benefit. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B1348328 Ethyl 6-aminohexanoate CAS No. 371-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-aminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNQDCIAOXIFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328137
Record name ethyl 6-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371-34-6
Record name ethyl 6-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathway Elucidation for Ethyl 6 Aminohexanoate

Chemical Synthesis Routes to Ethyl 6-Aminohexanoate (B3152083)

The formation of Ethyl 6-aminohexanoate is principally accomplished by either the direct esterification of its corresponding carboxylic acid or through the ring-opening reaction of caprolactam in the presence of ethanol (B145695).

The conversion of 6-aminohexanoic acid to its ethyl ester is a cornerstone of its synthesis. This transformation can be approached through direct methods, which involve the simultaneous presence of the acid, alcohol, and a catalyst, or indirect methods, where the carboxylic acid is first converted into a more reactive intermediate.

Direct esterification, commonly known as Fischer-Speier esterification, involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. organic-chemistry.orgoperachem.com For amino acids like 6-aminohexanoic acid, the presence of the basic amino group complicates the reaction, as it can be protonated by the catalyst, thereby deactivating the molecule.

Indirect esterification methods circumvent the equilibrium limitations and potential side reactions of direct catalysis by first converting the carboxylic acid group into a more reactive species. organic-chemistry.org A common strategy involves the formation of an acyl chloride. 6-Aminohexanoic acid can be reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form 6-aminohexanoyl chloride. rsc.org This highly reactive intermediate is then treated with ethanol, often in the presence of a non-nucleophilic base like triethylamine or pyridine. The base serves to neutralize the HCl generated during the reaction, preventing the protonation of the amino group and driving the reaction towards the product.

Another widely used approach, particularly in peptide synthesis where mild conditions are crucial, is the use of coupling reagents. Reagents such as N,N′-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by ethanol to form the ester, while the DCC is converted to dicyclohexylurea (DCU), a solid precipitate that can be removed by filtration. This method is often performed in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), which accelerates the reaction.

An alternative and innovative route to this compound involves the direct reaction of ε-caprolactam and ethanol in a near-critical water (NCW) medium. organic-chemistry.orgorgsyn.org This method leverages the unique properties of water at elevated temperatures (between 533.15 K and 593.15 K) and pressures, where it acts as a green solvent and catalyst. orgsyn.org In this state, the self-dissociation of water provides a source of H+ ions that can catalyze the hydrolysis of caprolactam to 6-aminohexanoic acid, which is then esterified with ethanol in the same pot. The primary product of this reaction has been identified by Gas Chromatography-Mass Spectrometry (GC-MS) as this compound. organic-chemistry.orgorgsyn.org

The efficiency of the synthesis in near-critical water is highly dependent on several parameters, including temperature, residence time, reactant-to-water molar ratio, pH, and the presence of additives. organic-chemistry.orgorgsyn.org Research has shown that the yield of this compound can be significantly enhanced by optimizing these conditions. For instance, the addition of certain Lewis acid catalysts, such as tin(II) chloride (SnCl₂), has been shown to dramatically improve product yield, achieving levels as high as 98%. orgsyn.org The reaction is estimated to follow second-order kinetics, and the activation energy has been evaluated under both acidic and basic conditions. organic-chemistry.orgorgsyn.org

Table 1: Influence of Different Additives on the Yield of this compound Reaction Conditions: Temperature = 573.15 K, Residence Time = 2.5 h, caprolactam/water/ethanol mole ratio = 1:56:28. Data sourced from Hou, Z., et al. (2014). orgsyn.org

Additive (Catalyst)Yield (%)
Sodium Carbonate (Na₂CO₃)75
Potassium Carbonate (K₂CO₃)68
Zinc Chloride (ZnCl₂)85
Iron(III) Chloride (FeCl₃)82
Sulfuric Acid (H₂SO₄)92
Tin(II) Chloride (SnCl₂)98

Table 2: Effect of Reaction Temperature and Residence Time on the Yield of this compound Reaction Conditions: caprolactam/water/ethanol mole ratio = 1:56:28. Data sourced from Hou, Z., et al. (2014). orgsyn.org

Temperature (K)Residence Time (h)Yield (%)
533.151.010
533.151.518
533.152.025
533.152.532
533.153.040
553.151.022
553.151.535
553.152.048
553.152.555
553.153.062
573.151.045
573.151.560
573.152.072
573.152.580
573.153.085
593.151.065
593.151.578
593.152.088
593.152.594
593.153.095

Synthesis from Caprolactam and Ethanol in Near-Critical Water

Kinetic Modeling of Reaction Rates in Near-Critical Water
Determination of Reaction Order

The table below illustrates the linear relationship observed at different temperatures, which is characteristic of a second-order reaction.

Reaction Order Determination at Various Temperatures

Temperature (K) Observation Deduced Reaction Order
533.15 Linear plot of 1/C vs. time 2
553.15 Linear plot of 1/C vs. time 2
573.15 Linear plot of 1/C vs. time 2
583.15 Linear plot of 1/C vs. time 2
593.15 Linear plot of 1/C vs. time 2
Activation Energy Calculations via Arrhenius Equation

The activation energy for the synthesis of this compound from caprolactam and ethanol in near-critical water has been calculated using the Arrhenius equation. researchgate.net The Arrhenius equation describes the relationship between the rate constant of a chemical reaction and the temperature. By determining the rate constants at different temperatures, the activation energy can be derived from the slope of the Arrhenius plot (a plot of the natural logarithm of the rate constant, ln(k), versus the reciprocal of the absolute temperature, 1/T).

For this specific reaction, the activation energy was evaluated under both acidic and basic conditions. researchgate.net Under acidic conditions, the apparent activation energy was found to be 85 kJ mol⁻¹. In contrast, under basic conditions, the apparent activation energy was higher, at 116 kJ mol⁻¹. researchgate.net The pre-exponential factors (lnA) were also determined to be 13.75 and 19.96 for acidic and basic conditions, respectively. researchgate.net

The following table summarizes the kinetic parameters derived from the Arrhenius equation.

Arrhenius Equation Parameters for this compound Synthesis

Condition Apparent Activation Energy (kJ mol⁻¹) Pre-exponential Factor (lnA)
Acidic 85 13.75
Basic 116 19.96

Alternative Chemical Synthetic Approaches to this compound

The primary and well-documented chemical synthesis of this compound involves the reaction of caprolactam with ethanol. researchgate.netresearchgate.net This reaction is typically performed in near-critical water, and the yield can be significantly enhanced by the use of additives. For instance, a yield as high as 98% has been reported with the use of SnCl₂ as an additive. researchgate.net The reaction mechanism in the presence of an acid or base in near-critical water involves the protonation of the carbonyl oxygen of caprolactam, followed by nucleophilic attack by ethanol, leading to the ring-opening of the lactam to form the ethyl ester.

While biocatalytic routes for the precursor, 6-aminohexanoic acid, are being extensively explored, alternative direct chemical syntheses of this compound are not as commonly reported in recent literature. The conversion of caprolactam remains the focal point of its chemical production.

Biocatalytic and Biotechnological Synthesis of this compound Precursors

Recent research has focused on developing sustainable and environmentally benign methods for producing the precursors of nylon-6, such as 6-aminohexanoic acid. Biocatalytic and biotechnological approaches offer a promising alternative to traditional chemical synthesis.

Enzymatic Synthesis of 6-Aminohexanoic Acid

The enzymatic synthesis of 6-aminohexanoic acid (6-AHA) has been demonstrated through various multi-enzyme cascade reactions. These biocatalytic pathways aim to convert simple starting materials, such as cyclohexane or cyclohexanol, into 6-AHA with high yield and specificity under mild reaction conditions.

An in vitro approach combining six isolated enzymes has been developed to synthesize 6-AHA from cyclohexanol. nih.gov A more recent and promising strategy involves the use of whole-cell biocatalysts, which circumvents the need for tedious enzyme purification. nih.gov For example, a multi-species approach has been designed where Pseudomonas taiwanensis strains convert cyclohexane to intermediates like ε-caprolactone or 6-hydroxyhexanoic acid, which are then further converted to 6-AHA by Escherichia coli strains. researchgate.net

The enzymatic cascade for the conversion of cyclohexane to 6-AHA involves the following key enzymes: a Cytochrome P450 monooxygenase (Cyp), a cyclohexanol dehydrogenase (CDH), a cyclohexanone monooxygenase (CHMO), a lactonase (Lact), an alcohol dehydrogenase (AlkJ), and an ω-transaminase (TA). researchgate.netresearchgate.net

Within the multi-enzyme cascade for 6-AHA synthesis, an alcohol dehydrogenase plays a crucial role in the oxidation of an alcohol intermediate. Specifically, after the conversion of cyclohexane to 6-hydroxyhexanoic acid (6HA), an alcohol dehydrogenase is required to oxidize the hydroxyl group of 6HA to an aldehyde, forming 6-oxohexanoic acid. nih.gov

The membrane-associated alcohol dehydrogenase AlkJ from Pseudomonas putida GPo1 has been identified as a suitable enzyme for this step. nih.gov This enzyme is known to convert aliphatic alcohols and ω-hydroxyfatty acid methyl esters to their corresponding aldehydes with high specific activity. nih.gov The subsequent step in the cascade is the conversion of 6-oxohexanoic acid to 6-AHA, which is catalyzed by a transaminase. nih.gov The irreversible nature of the alcohol oxidation catalyzed by AlkJ is a significant advantage in driving the reaction towards the final product. nih.gov

From Cyclohexanol via Multi-Enzyme Cascades

Engineered Metabolic Pathways for 6-Aminohexanoic Acid Production

The production of 6-aminohexanoic acid, the direct precursor to this compound, has been a significant focus of metabolic engineering efforts. By introducing heterologous genes and modifying native metabolic pathways, various microorganisms have been engineered to synthesize this valuable chemical from renewable feedstocks.

Recombinant Microorganism Systems (e.g., E. coli, Arthrobacter sp., Pseudomonas taiwanensis)

Escherichia coli: As a well-characterized model organism, E. coli is a common host for engineered metabolic pathways. For the production of 6-aminohexanoic acid, pathways are typically constructed by assembling genes from various sources. For instance, a pathway for producing lactams, the cyclic form of ω-amino acids, has been developed in E. coli. This involves the production of the precursor ω-amino acid, such as 6-aminohexanoic acid, followed by a cyclization step. In a mixed-species culture, E. coli has been engineered to express an alcohol dehydrogenase and a transaminase to convert 6-hydroxyhexanoic acid (produced by another microorganism) into 6-aminohexanoic acid.

Arthrobacter sp.: This genus is known for its ability to degrade nylon oligomers, which involves the metabolism of 6-aminohexanoic acid. Arthrobacter sp. KI72 possesses the enzymes necessary for the conversion of 6-aminohexanoate to adipate. These include a 6-aminohexanoate aminotransferase (NylD1) and an adipate semialdehyde dehydrogenase (NylE1). The aminotransferase catalyzes the conversion of 6-aminohexanoate to adipate semialdehyde, which is then oxidized to adipate. While this is a degradative pathway, the enzymes involved, particularly the aminotransferase, could potentially be used in reverse for the synthesis of 6-aminohexanoic acid in an engineered system.

Pseudomonas taiwanensis: This solvent-tolerant bacterium has been engineered as a robust whole-cell biocatalyst. P. taiwanensis VLB120 has been metabolically engineered to produce 6-hydroxyhexanoic acid from cyclohexane through a four-step enzymatic cascade involving a cytochrome P450 monooxygenase, a cyclohexanol dehydrogenase, a cyclohexanone monooxygenase, and a lactonase. This engineered strain serves as an excellent platform for the production of 6-aminohexanoic acid. In a mixed-species co-culture system with an engineered E. coli strain, the P. taiwanensis strain produces and secretes ε-caprolactone or 6-hydroxyhexanoic acid, which is then taken up by the E. coli and converted to 6-aminohexanoic acid. This strategy has been shown to achieve high yields.

Table 1: Key Enzymes in the Synthesis of 6-Aminohexanoic Acid and its Precursors

Enzyme Class Specific Enzyme Example Substrate Product
Baeyer-Villiger Monooxygenase Cyclohexanone Monooxygenase (CHMO) Cyclohexanone ε-Caprolactone
Esterase/Lipase Candida antarctica lipase B (CalB) ε-Caprolactone 6-Hydroxyhexanoic acid
Alcohol Dehydrogenase AlkJ from P. putida GPo1 6-Hydroxyhexanoic acid 6-Oxohexanoic acid
Aldehyde Dehydrogenase Adipate semialdehyde dehydrogenase (NylE1) 6-Oxohexanoic acid (Adipate semialdehyde) Adipic acid
α,β-Enoate Reductase Ene-reductase from Clostridium tyrobutyricum 6-Aminohex-2-enoic acid 6-Aminohexanoic acid
Transaminase CV2025 from C. violaceum 6-Oxohexanoic acid 6-Aminohexanoic acid
Amine Dehydrogenase Engineered ε-deaminating L-lysine dehydrogenase 6-Oxohexanoic acid 6-Aminohexanoic acid

Table 2: Engineered Microbial Systems for 6-Aminohexanoic Acid Production

Microorganism Engineering Strategy Key Enzymes Introduced/Utilized Starting Material Product
E. coli (in co-culture) Expression of downstream pathway Alcohol dehydrogenase, Transaminase 6-Hydroxyhexanoic acid 6-Aminohexanoic acid
Arthrobacter sp. Utilization of native enzymes 6-Aminohexanoate aminotransferase, Adipate semialdehyde dehydrogenase 6-Aminohexanoic acid Adipate
Pseudomonas taiwanensis Multi-enzyme cascade expression Cytochrome P450, Alcohol dehydrogenase, BVMO, Lactonase Cyclohexane 6-Hydroxyhexanoic acid
Artificial Iterative Carbon-Chain-Extension Cycles

A novel approach to the biosynthesis of nonnatural straight-chain amino acids, including 6-aminohexanoate (also known as 6-aminocaproate), involves the construction of an artificial iterative carbon-chain-extension cycle in microorganisms like Escherichia coli. nih.govresearchgate.net This synthetic biology strategy allows for the simultaneous production of a series of amino acids with varying chain lengths. nih.gov

The process is initiated by the overexpression of L-lysine α-oxidase, which converts L-lysine into 2-keto-6-aminocaproate (2K6AC). This α-ketoacid serves as the starting substrate for the iterative cycle. nih.govresearchgate.net The chain-extended α-ketoacid products are subsequently decarboxylated by an α-ketoacid decarboxylase and then oxidized by an aldehyde dehydrogenase to yield the corresponding nonnatural straight-chain amino acids. nih.gov

In vitro enzymatic catalysis starting with 2K6AC as the substrate has demonstrated the simultaneous production of 99.16 mg/L of 5-aminovalerate, 46.96 mg/L of 6-aminocaproate, and 4.78 mg/L of 7-aminoheptanoate after 8 hours. nih.govresearchgate.net Furthermore, engineered E. coli has achieved in vivo production of 2.15 g/L of 5-aminovalerate, 24.12 mg/L of 6-aminocaproate, and 4.74 mg/L of 7-aminoheptanoate. nih.govresearchgate.net This carbon-chain-elongation chemistry presents a promising metabolic-engineering strategy for accessing a variety of medium-chain organic acids with different functional groups. nih.gov

Table 1: In Vitro and In Vivo Production of Nonnatural Straight-Chain Amino Acids via an Artificial Iterative Carbon-Chain-Extension Cycle.
CompoundIn Vitro Production (mg/L) after 8hIn Vivo Production in Engineered E. coli (g/L)
5-Aminovalerate99.162.15
6-Aminocaproate46.960.02412
7-Aminoheptanoate4.780.00474
Optimization of Biotransformation Conditions (e.g., substrate concentration, cofactor supply)

Optimizing conditions is crucial for maximizing the yield and productivity of biocatalytic processes. nih.gov Key parameters that are often manipulated include substrate concentration, cofactor supply, pH, temperature, and in the case of whole-cell biocatalysis, the growth and induction conditions of the recombinant microorganisms. nih.govnih.govmdpi.com

For instance, in the biotransformation of cyclohexane to 6-hydroxyhexanoic acid, a related compound, substrate inhibition and toxification were identified as critical limiting factors. frontiersin.org The continuous supply of the substrate via the gas phase at optimized feed rates was shown to significantly impact the reaction kinetics and final product concentration. frontiersin.org Similarly, for the production of aromatic compounds, optimizing culture conditions, including the carbon source and fed-batch strategies, is a key focus. frontiersin.org

The optimization of inducer concentration and feeding strategies for the substrate are common strategies to enhance the production of target molecules. mdpi.com For example, in the production of trans-2-decenoic acid, optimizing the feed concentration of the substrate and the concentration of the inducer led to a significant increase in product titer. mdpi.com Cofactor supply, such as pyridoxal phosphate (PLP) for aminotransferases and NADP+ for dehydrogenases, is also essential for the efficient conversion of 6-aminohexanoate to downstream metabolites like adipate. nih.govresearchgate.net

Biosynthesis from Carbohydrate Feedstocks

The production of difunctional alkanes, including 6-aminohexanoic acid, from renewable carbohydrate feedstocks in microorganisms is a key goal in developing sustainable chemical manufacturing processes. google.comnih.gov Engineered metabolic pathways are designed to convert central metabolites derived from carbohydrates into the desired products. google.com

Several biological routes have been explored for the production of caprolactam and its intermediate, 6-amino caproic acid, from carbohydrate sources. google.com These pathways often leverage and modify existing metabolic routes, such as those for amino acid biosynthesis. google.comfrontiersin.org For example, engineered metabolic pathways can be designed to produce 6-aminohexanoic acid from lysine (B10760008) precursors or degradation compounds, which are themselves derived from carbohydrate metabolism. google.com The development of robust microbial cell factories through metabolic engineering and synthetic biology is a primary strategy for achieving high titer, yield, and productivity of amino acids and their derivatives from sustainable feedstocks. frontiersin.org

Enzymatic Degradation of Nylon Oligomers and its Relevance to 6-Aminohexanoate Metabolism

Several bacterial strains have evolved enzymes capable of degrading synthetic nylon oligomers, which are by-products of nylon-6 manufacturing. researchgate.netnih.gov This biodegradation is a valuable model for studying enzyme evolution and provides a potential route for plastic waste recycling. nih.gov The metabolism of these oligomers ultimately yields 6-aminohexanoate, which is then further catabolized. researchgate.net The key enzymes involved in this process belong to a group of hydrolases often referred to as "nylonases". rsc.org

6-Aminohexanoate-Cyclic-Dimer Hydrolases (e.g., NylA, NylB)

The degradation of nylon-6 by-products often begins with the hydrolysis of cyclic and linear oligomers of 6-aminohexanoate. rsc.org Two key enzymes in this initial breakdown are 6-aminohexanoate-cyclic-dimer hydrolase (NylA) and 6-aminohexanoate-dimer hydrolase (NylB). nih.govnih.gov

NylA (EC 3.5.2.12) : This enzyme specifically catalyzes the hydrolysis of the 6-aminohexanoic acid cyclic dimer (1,8-diazacyclotetradecane-2,9-dione) to produce the linear dimer, 6-aminohexanoyl-6-aminohexanoic acid. nih.govuniprot.org It is highly specific and shows little to no activity on linear oligomers or other amide compounds. nih.govuniprot.org The enzyme is a homodimer and its activity is inhibited by serine-enzyme-specific inhibitors, indicating a serine residue is involved in catalysis. nih.gov NylA is found in bacteria such as Arthrobacter sp. KI72 and Paenarthrobacter ureafaciens. nih.govuniprot.org

NylB (EC 3.5.1.46) : This enzyme acts as an exohydrolase, degrading linear oligomers of 6-aminohexanoate by sequentially cleaving off monomer units from the N-terminus. rsc.orgethz.ch It can hydrolyze the linear dimer produced by NylA into two molecules of 6-aminohexanoate. nih.gov The catalytic mechanism involves a transition from an "open" to a "closed" form upon substrate binding. nih.gov NylB enzymes from different bacterial species, such as Pseudomonas sp. NK87 and Flavobacterium sp. KI72, exhibit different kinetic properties. For instance, the NylB from Pseudomonas sp. NK87 has a lower kcat but a higher affinity for the 6-aminohexanoate-dimer compared to the enzyme from Flavobacterium sp. KI72. nih.gov

Table 2: Comparison of NylA and NylB Enzyme Characteristics.
EnzymeEC NumberSubstrateProductMechanism
NylA3.5.2.126-Aminohexanoate cyclic dimer6-Aminohexanoate linear dimerHydrolysis of one amide bond in the cyclic dimer
NylB3.5.1.466-Aminohexanoate linear oligomers (including dimer)6-Aminohexanoate monomerExo-type hydrolysis from the N-terminus
Nylon Hydrolase (NylC) Activity

NylC (EC 3.5.1.117) , also known as 6-aminohexanoate-oligomer endohydrolase, is another critical enzyme in the degradation of nylon-6 oligomers. nih.govuniprot.org Unlike NylB, NylC functions as an endo-type hydrolase, meaning it can cleave amide bonds within the oligomer chain. ethz.chuniprot.org

NylC is capable of degrading both cyclic and linear oligomers of 6-aminohexanoate with a degree of polymerization greater than three. rsc.orguniprot.org It is not active on the 6-aminohexanoate cyclic dimer or the linear dimer, which are substrates for NylA and NylB, respectively. uniprot.org This enzyme is initially produced as an inactive precursor which then undergoes autocatalytic cleavage to form the active enzyme. researchgate.net NylC activity is crucial for breaking down larger nylon oligomers into smaller fragments that can then be further processed by enzymes like NylB. researchgate.net

Metabolic Conversion to Adipate (e.g., NylD1, NylE1)

Once 6-aminohexanoate is generated from the breakdown of nylon oligomers, it is further metabolized by the host bacterium as a source of carbon and nitrogen. nih.govresearchgate.net In Arthrobacter sp. KI72, a two-step enzymatic pathway converts 6-aminohexanoate to adipate. nih.govresearchgate.net The enzymes responsible are NylD1 and NylE1. nih.gov

6-Aminohexanoate Aminotransferase (NylD1) : This enzyme catalyzes the first step, converting 6-aminohexanoate to adipate semialdehyde. nih.govresearchgate.net This reaction requires pyridoxal phosphate (PLP) as a cofactor and can use various amino acceptors such as α-ketoglutarate, pyruvate, or glyoxylate. nih.govresearchgate.net

Adipate Semialdehyde Dehydrogenase (NylE1) : The adipate semialdehyde produced by NylD1 is then oxidized to adipate by NylE1. nih.govresearchgate.net This reaction uses NADP+ as a cofactor. nih.govresearchgate.net

This metabolic pathway has been successfully reconstituted in vitro, achieving a conversion yield of over 90% from 6-aminohexanoate to adipate. nih.govresearchgate.net This demonstrates an effective biological route for converting a component of plastic waste into a valuable chemical, as adipate is a precursor for the synthesis of nylon-6,6. ethz.ch

Advanced Research on Ethyl 6 Aminohexanoate Derivatives

Synthetic Modifications and Structural Elucidation of Derivatives

The chemical structure of ethyl 6-aminohexanoate (B3152083) offers a versatile scaffold for a variety of synthetic modifications. The presence of both an amine and an ester functional group allows for a wide range of chemical transformations, leading to the synthesis of diverse derivatives with unique properties. Advanced research has focused on several key areas of modification, including the formation of hydrochloride salts, conjugation with biologically relevant molecules, cyclization reactions, and the introduction of reactive functional groups.

Synthesis of Ethyl 6-Aminohexanoate Hydrochloride

The synthesis of this compound hydrochloride is a common and straightforward derivatization. This process involves the reaction of the free base form of this compound with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the primary amine group acts as a base, accepting a proton from the hydrochloric acid to form an ammonium (B1175870) salt. This reaction is typically carried out in a suitable solvent, such as ethanol (B145695). googleapis.com The resulting hydrochloride salt is often a crystalline solid that is more stable and easier to handle than the corresponding free base. nih.govsigmaaldrich.comscbt.com The formation of the salt can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

One method for its preparation involves dissolving this compound in absolute ethanol and adding a few drops of a saturated solution of alcoholic hydrochloric acid gas. googleapis.com The solvent is then removed under vacuum to yield the hydrochloride salt. googleapis.com This method is efficient and provides the product in quantitative yield. googleapis.com

Properties of this compound Hydrochloride
PropertyValueSource
Molecular FormulaC8H18ClNO2 nih.govscbt.com
Molecular Weight195.69 g/mol nih.govscbt.com
Physical FormSolid sigmaaldrich.com
Storage TemperatureInert atmosphere, room temperature sigmaaldrich.com

Conjugation Reactions Involving this compound (e.g., with bile acids)

Conjugation reactions represent a significant area of research for modifying this compound. These reactions involve covalently linking the molecule to other chemical entities, such as bile acids, to create hybrid molecules with potentially novel properties. Bile acids are naturally occurring amphiphilic molecules synthesized from cholesterol in the liver. frontiersin.orgyoutube.com Their conjugation with amino acids like glycine (B1666218) and taurine (B1682933) is a natural process that enhances their physiological functions. frontiersin.orgthemedicalbiochemistrypage.org

The general principle of conjugating a bile acid with an amino-containing compound like this compound involves the formation of an amide bond between the carboxylic acid group of the bile acid and the amino group of the this compound. This can be achieved using peptide coupling reagents. researchgate.net One such reagent is N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), which facilitates the one-step formation of the amide bond through the intermediary of a mixed carbonic-carboxylic acid anhydride (B1165640). researchgate.net This methodology offers an advantage in that the product is an ethyl ester, while any unreacted bile acid remains as a free acid, simplifying purification. researchgate.net

The resulting bile acid-ethyl 6-aminohexanoate conjugates would possess the hydrophobic steroid nucleus of the bile acid and the flexible linker of the 6-aminohexanoate moiety, creating molecules with unique amphiphilic properties.

Formation of Cyclic Dimer Derivatives (e.g., 6-Aminohexanoate Cyclic Dimer)

Under certain conditions, 6-aminohexanoic acid and its derivatives can undergo intermolecular reactions to form cyclic oligomers. A notable example is the formation of the 6-aminohexanoate cyclic dimer, also known as 1,8-diazacyclotetradecane-2,9-dione. mdpi.comuniprot.orgwikipedia.org This cyclic dimer is a byproduct in the industrial synthesis of nylon-6 from ε-caprolactam. mdpi.com The dimer is characterized by its low solubility in common solvents and reduced reactivity compared to its monomeric and other oligomeric forms. mdpi.com

The hydrolysis of these cyclic structures is of significant interest, particularly in the context of bioremediation of nylon factory waste. Certain bacteria, such as Paenarthrobacter ureafaciens (formerly Achromobacter guttatus), produce an enzyme called 6-aminohexanoate-cyclic-dimer hydrolase. uniprot.orgwikipedia.orgresearchgate.net This enzyme specifically catalyzes the hydrolysis of the cyclic dimer to its linear form, N-(6-aminohexanoyl)-6-aminohexanoate. uniprot.orgwikipedia.org The enzyme is highly specific and does not act on other cyclic amides or linear amides. uniprot.orgresearchgate.net

Structural analysis of the 6-aminohexanoate cyclic dimer hydrolase has revealed a catalytic triad (B1167595) of Ser(174)-cis-Ser(150)-Lys(72) at its active site, which is responsible for the hydrolysis of the amide bonds within the cyclic dimer. nih.gov

Characteristics of 6-Aminohexanoate Cyclic Dimer Hydrolase
CharacteristicDescriptionSource
Systematic Name1,8-diazacyclotetradecane-2,9-dione lactamhydrolase wikipedia.org
Enzyme Commission (EC) Number3.5.2.12 uniprot.org
Substrate1,8-diazacyclotetradecane-2,9-dione and H2O wikipedia.org
ProductN-(6-aminohexanoyl)-6-aminohexanoate wikipedia.org
Optimal pH7.3 researchgate.net
Optimal Temperature33 °C researchgate.net

Introduction of Isocyanate Functional Groups to this compound Backbone

The introduction of an isocyanate (-N=C=O) functional group onto the this compound backbone transforms it into a highly reactive intermediate. Isocyanates are electrophilic compounds that readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids (which subsequently decompose to amines and carbon dioxide), respectively. wikipedia.org

A common method for the synthesis of isocyanates is the phosgenation of a primary amine. wikipedia.org In the case of this compound, the amino group would react with phosgene (B1210022) (COCl2) or a phosgene equivalent like triphosgene (B27547) to produce ethyl 6-isocyanatohexanoate. wikipedia.orgasianpubs.org Non-phosgene methods are also being developed due to the toxicity of phosgene. nih.gov These alternative routes include the thermal decomposition of carbamates. nih.gov

Another approach involves the Staudinger-aza-Wittig reaction, where an azide (B81097) is converted to an iminophosphorane, which then reacts with carbon dioxide to yield an isocyanate. beilstein-journals.org This method is compatible with a variety of functional groups. beilstein-journals.org The resulting ethyl 6-isocyanatohexanoate can then be used as a building block for the synthesis of more complex molecules, including polymers like polyurethanes and polyureas. For instance, the reaction of an isocyanate with an aqueous solution of the sodium salt of 6-aminohexanoic acid can produce a water-soluble blocked isocyanate. researchgate.net

Synthesis of Substituted 6-Aminohexanoates

The backbone of 6-aminohexanoic acid and its esters can be further modified by introducing various substituents, leading to a wide array of derivatives with tailored properties. These substitutions can be made at different positions along the carbon chain, creating complex molecules with potential applications in various fields, including as transdermal penetration enhancers. sciforum.netsciforum.netresearchgate.netnih.gov

A multistep synthesis has been developed for ethyl 6-(2,5-dioxopyrrolidin-1-yl)-2-(2-oxoazepan-1-yl)hexanoate, a complex derivative of 6-aminohexanoic acid. sciforum.net The synthetic pathway begins with 6-aminohexanoic acid, which is first condensed with succinic anhydride to form a succinimide (B58015) intermediate. sciforum.net This intermediate is then converted to ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate through a one-pot synthesis using thionyl chloride, bromine, and ethanol. sciforum.net

The final step involves the reaction of the α-bromocarboxylate with the 7-membered ω-lactam ring (azepan-2-one). sciforum.net This C-N bond formation is catalyzed by powdered copper(I) oxide. sciforum.net The structure of the final product and all intermediates are typically confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry (HR-MS). sciforum.net

Synthetic Scheme for Ethyl 6-(2,5-dioxopyrrolidin-1-yl)-2-(2-oxoazepan-1-yl)hexanoate
StepReactantsKey Reagents/ConditionsProductSource
16-Aminohexanoic acid, Succinic anhydrideAcetoneSuccinimide intermediate sciforum.net
2Succinimide intermediateOne-pot synthesis: SOCl2, Br2, EtOHEthyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate sciforum.net
3Ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate, Azepan-2-oneNaH, DMF, Cu2OEthyl 6-(2,5-dioxopyrrolidin-1-yl)-2-(2-oxoazepan-1-yl)hexanoate sciforum.net

Synthesis of Acetylaminohexanoic Acid Derivatives (e.g., zinc N-acetyl-6-aminohexanoate)

The synthesis of derivatives from 6-aminohexanoic acid often begins with the modification of its primary amino group. One common modification is acetylation, which leads to the formation of N-acetyl-6-aminohexanoic acid. This intermediate is a precursor for creating various derivatives, including metallic salts like zinc N-acetyl-6-aminohexanoate.

The synthesis process can be viewed as a two-step procedure:

N-acetylation of 6-aminohexanoic acid: The first step involves the protection of the amino group via acetylation. This is typically achieved by reacting 6-aminohexanoic acid with acetic anhydride. The reaction is usually carried out in a basic medium to neutralize the acetic acid byproduct. The resulting N-acetyl-6-aminohexanoic acid is a stable compound that can be isolated and purified.

Formation of the Zinc Salt: The second step is the synthesis of the zinc salt. N-acetyl-6-aminohexanoic acid is dissolved in an aqueous solution, and a stoichiometric amount of a zinc-containing base, such as zinc hydroxide (B78521) or zinc acetate, is added. The reaction mixture is stirred, often with gentle heating, to ensure complete reaction. The product, zinc N-acetyl-6-aminohexanoate, can then be isolated by precipitation or by evaporation of the solvent. While specific research on zinc N-acetyl-6-aminohexanoate is limited, a similar methodology has been used to synthesize a cerium-containing salt of N-acetyl-6-aminohexanoic acid, highlighting the viability of this synthetic route for creating metallic derivatives. nih.gov

The table below outlines the reactants and products in a typical synthesis of zinc N-acetyl-6-aminohexanoate.

StepReactantsReagents/ConditionsProduct
1. Acetylation6-Aminohexanoic Acid, Acetic AnhydrideBasic medium (e.g., NaOH solution)N-acetyl-6-aminohexanoic Acid
2. Salt FormationN-acetyl-6-aminohexanoic Acid, Zinc HydroxideAqueous solution, stirringZinc N-acetyl-6-aminohexanoate

Biotinylated Analogues Utilizing 6-Aminohexanoic Acid Amide Linkers

6-Aminohexanoic acid (often abbreviated as Ahx) is extensively used as a linker or spacer molecule in biotechnology, particularly in the creation of biotinylated analogues. nih.gov Biotinylation is a process of attaching biotin (B1667282) to a molecule of interest, such as a protein, peptide, or nucleic acid. This labeling technique is widely used for detection, purification, and immobilization of biomolecules due to the extraordinarily strong and specific interaction between biotin and the proteins avidin (B1170675) and streptavidin. biosyntan.de

The flexible, hydrophobic alkyl chain of 6-aminohexanoic acid makes it an ideal spacer. nih.gov The binding pocket for biotin in avidin/streptavidin is located deep within the protein structure. A linker is therefore often necessary to bridge the distance between the biotin tag and the molecule it is attached to, thereby reducing steric hindrance and ensuring that the biotin can effectively bind to its target protein. nih.govbiosyntan.de

Biotinylation reagents incorporating a 6-aminohexanoic acid linker typically consist of three main components:

The Biotin Moiety: Provides the high-affinity binding to avidin or streptavidin.

The 6-Aminohexanoic Acid Linker: A flexible spacer arm that increases the accessibility of the biotin moiety.

A Reactive Group: This group allows for the covalent attachment of the biotin-linker construct to the target molecule. A common reactive group is an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on proteins and other biomolecules. iris-biotech.de

The use of these biotinylated analogues is widespread in various biochemical assays and techniques. chemimpex.com

ComponentFunctionExample Structure
BiotinHigh-affinity binding tagBiotinyl group
6-Aminohexanoic AcidFlexible, hydrophobic spacer-(CH₂)₅-
Reactive GroupCovalent attachment to targetN-hydroxysuccinimide ester

Theoretical and Computational Studies of this compound and its Derivatives

Computational chemistry provides powerful tools for investigating the properties of molecules at an atomic level. For flexible molecules like this compound and its derivatives, theoretical and computational studies are invaluable for understanding their structure, dynamics, and potential biological activities.

Ab initio Calculations for Conformational Analysis

Ab initio calculations, which are based on the fundamental principles of quantum mechanics, are employed to study the conformational landscape of molecules. For a flexible molecule like this compound, which has multiple rotatable bonds, a vast number of different spatial arrangements, or conformations, are possible. Conformational analysis aims to identify the most stable, low-energy conformations that the molecule is likely to adopt.

The process typically involves a multi-step computational framework: nih.govacs.org

Conformational Search: Initially, a broad search for possible conformations is performed using less computationally expensive methods, such as molecular mechanics (MM) force fields. This step generates a large number of potential structures.

Geometry Optimization: The geometries of the most promising conformers identified in the initial search are then optimized using higher-level ab initio methods, such as Density Functional Theory (DFT). This process refines the structures and finds the local energy minimum for each conformer.

Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a high-level basis set to obtain accurate relative energies of the different conformers.

By comparing the energies of the various conformations, researchers can determine the most probable shapes of the molecule. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. columbia.eduoup.com

Molecular Dynamics Simulations for Structural Characterization

While ab initio calculations provide a static picture of stable conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would typically be set up by placing the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions. mdpi.comnih.gov The simulation then proceeds for a set amount of time (from nanoseconds to microseconds), tracking the position and velocity of every atom.

Analysis of the resulting trajectory can reveal important structural and dynamic properties, including:

Conformational Flexibility: How the molecule transitions between different conformations.

Solvent Interactions: The formation and breaking of hydrogen bonds and other interactions with the surrounding solvent molecules. researchgate.netrug.nl

MD simulations provide a detailed, time-resolved view of the molecule's behavior, which is essential for a comprehensive structural characterization. mdpi.com

Structure-Activity Relationship Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org This approach is widely used in drug discovery and medicinal chemistry to predict the activity of new, untested compounds and to guide the design of more potent molecules. acs.orgnih.gov

A QSAR study on derivatives of this compound would involve the following steps:

Data Set Compilation: A dataset of this compound derivatives with experimentally measured biological activities is collected.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Model Development: A mathematical model is created to correlate the calculated descriptors with the observed biological activity. This can be done using various statistical methods, from multiple linear regression to more advanced machine learning algorithms.

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure its reliability.

Once a validated QSAR model is established, it can be used to predict the biological activity of novel derivatives of this compound before they are synthesized, thereby saving time and resources in the search for compounds with desired properties. mdpi.com

Applications and Advanced Material Science Perspectives

Polymer Science and Monomer Applications

The primary utility of Ethyl 6-aminohexanoate (B3152083) in material science lies in its role as a monomer or a precursor to monomers for the synthesis of polyamides and other specialized polymers.

Ethyl 6-aminohexanoate is a direct precursor to the monomers used in the production of Polyamide 6, commonly known as Nylon-6. Nylon-6 is synthesized through the ring-opening polymerization of its monomer, ε-caprolactam. This compound can be efficiently converted into ε-caprolactam through an intramolecular cyclization reaction. researchgate.net The kinetics of this cyclization have been studied, demonstrating it as a viable pathway to producing the essential Nylon-6 monomer. researchgate.net

The synthesis of Nylon-6 is a significant industrial process, and its precursors are of great interest. Cyclohexanone oxime is another key precursor for the industrial production of caprolactam. nih.govnih.gov The relationship between caprolactam and this compound is reversible; research has demonstrated the synthesis of this compound from caprolactam and ethanol (B145695) in near-critical water with yields as high as 98%. researchgate.net Furthermore, amino esters, including the closely related mthis compound, are utilized as comonomers in the synthesis of novel polyamides, indicating a role for this compound in creating copolymers with tailored properties. google.com

Monomer/PrecursorResulting PolymerSynthesis Route
ε-CaprolactamNylon-6Ring-Opening Polymerization
6-Aminohexanoic acidNylon-6Polycondensation
This compoundNylon-6 (via precursor)Cyclization to ε-caprolactam

This table illustrates the relationship between key monomers and precursors and the synthesis of Nylon-6.

A lactam is a cyclic amide, and the formation of these structures is a key reaction of amino acids and their derivatives. wikipedia.org this compound, as an amino ester, readily undergoes intramolecular cyclization to form the seven-membered ε-lactam, ε-caprolactam. researchgate.net This reaction involves the nucleophilic attack of the terminal amino group on the ester's carbonyl carbon, leading to the elimination of ethanol and the formation of the stable cyclic amide ring.

Kinetic studies have explored the cyclization of ethyl 6-aminocaproate (a synonym for this compound) to caprolactam in both ethanol and water across a range of temperatures. researchgate.net The most efficient process was found to be the cyclization of the parent compound, 6-aminocaproic acid, in ethanol at 200°C, which yielded at least 98% caprolactam with a reaction half-life of less than 10 minutes. researchgate.net This efficient conversion underscores the compound's role as a direct precursor to this industrially significant lactam.

The core chemical structure of this compound, 6-aminohexanoic acid (also known as 6-aminocaproic acid), is a building block for novel biodegradable polymers. nih.gov Specifically, it has been used to create copolyamino acids with potential biomedical applications. Research has been conducted on novel biodegradable copoly(amino acid)s synthesized from 6-aminocaproic acid and L-proline. nih.gov These materials are being investigated for their biocompatibility, with in-vitro tests showing no significant cytotoxic response from the copolymer films. nih.gov The development of such biodegradable polymers is a critical area of research aimed at mitigating the environmental impact of traditional non-degradable plastics and for creating advanced materials for medical use. mdpi.comnih.gov

Lysine (B10760008), an essential amino acid produced through fermentation, is emerging as a sustainable, bio-based feedstock for the chemical industry. mdpi.comresearchgate.net It serves as a starting material for various valuable monomers used in high-performance polymers. One of the key chemicals derived from lysine is ε-caprolactam, the direct precursor to Nylon-6 and the cyclic form of this compound's parent acid. mdpi.comresearchgate.net This positions this compound within the value chain of bio-based polymers. The catalytic strategies to produce monomers from lysine are a subject of intensive research, aiming to replace finite fossil resources with renewable ones. researchgate.net Beyond caprolactam, lysine can be converted to other monomers like cadaverine (1,5-diaminopentane), which is used to produce other types of polyamides, such as Nylon-5,6. mdpi.com

Lysine-Derived MonomerCorresponding PolymerApplication Area
ε-CaprolactamNylon-6Textiles, Resins
Cadaverine (1,5-diaminopentane)Nylon-5,6Engineering Plastics
α-Amino-ε-caprolactam (α-ACL)Functional Nylon CopolymersFlame Retardants, Additives
5-AminovalerateNylon 6,5Engineering Plastics

This table summarizes key monomers that can be derived from the bio-based feedstock lysine and their applications in producing high-valued polymers. mdpi.comnih.gov

Chemical and Organic Synthesis Research

Beyond its role in polymer science, this compound is a useful building block in broader chemical research and organic synthesis.

This compound is recognized as a raw material and an important intermediate in the synthesis of other chemical products, including pharmaceuticals. researchgate.net Its bifunctional nature makes it a versatile starting point for constructing more complex molecules. Research has focused on optimizing its synthesis; for instance, the reaction between caprolactam and ethanol in near-critical water has been studied to produce this compound, with investigations into the effects of temperature, time, pH, and catalysts to maximize yield. researchgate.net This work highlights its importance as a target molecule in process chemistry research, aiming for greener and more efficient synthetic routes. researchgate.net

Building Block for High-Purity Specialty Chemicals

This compound is a valuable precursor in the synthesis of high-purity specialty chemicals, particularly within the pharmaceutical and polymer industries. Its linear six-carbon backbone provides flexibility, while the terminal amino and ester functionalities offer reactive sites for a multitude of chemical transformations.

One significant application is its role as a monomer or a precursor to monomers for the synthesis of specialty polyamides. The closely related 6-aminohexanoic acid is the monomer for Nylon 6, a widely used engineering thermoplastic nih.gov. This compound can be readily hydrolyzed to 6-aminohexanoic acid, or it can be used in polycondensation reactions under specific conditions to form polyamide 6. The ester group can be activated for amidation reactions, leading to the formation of amide bonds that constitute the backbone of the polymer. The production of high-purity polyamides is critical for applications demanding excellent mechanical strength, thermal stability, and chemical resistance.

Furthermore, copolymers of 6-aminohexanoic acid and other amino acids have been investigated as potential biodegradable polymers for biomedical applications nih.gov. This compound can serve as a starting material for the synthesis of these copolyamino acids, where the controlled incorporation of different monomer units allows for the tuning of properties such as degradation rate and mechanical performance.

Role in Understanding Reaction Mechanisms

The study of the synthesis of this compound itself provides valuable insights into reaction mechanisms. A notable example is the synthesis of this compound from caprolactam and ethanol in near-critical water nih.govresearchgate.net. This reaction has been investigated to understand the kinetics and mechanism of lactam ring-opening and subsequent esterification.

In this process, the reaction is estimated to be a second-order reaction, and the activation energy can be evaluated under both acidic and basic conditions nih.govresearchgate.net. The proposed mechanism involves the self-dissociation of near-critical water to provide H+ ions, which can be enhanced by the addition of acid or Lewis acid catalysts researchgate.net. The study of how different additives, reaction times, and temperatures affect the yield of this compound helps in elucidating the intricate steps of the reaction pathway nih.govresearchgate.net. This understanding is crucial for optimizing the synthesis of this and related compounds, aiming for higher yields and more environmentally benign reaction conditions.

The following table summarizes the effect of reaction temperature on the yield of this compound in the reaction between caprolactam and ethanol in near-critical water.

Reaction Temperature (K)Reaction Time (h)Yield (%)
533.152.5~50
553.152.5~75
573.152.598
583.152.5~95
593.152.5~90

This data is derived from graphical representations in the source material and represents approximate values. nih.govresearchgate.net

Intermediate for Novel Chemical Entity Development

As a bifunctional molecule, this compound is a valuable intermediate in the development of novel chemical entities, particularly in the field of medicinal chemistry and drug delivery. The amino group can be functionalized to introduce various pharmacophores or targeting moieties, while the ester group can be modified or used as a handle for further chemical elaboration.

The development of novel drug delivery systems often relies on scaffolds that can control the release of therapeutic agents nih.govcrodapharma.com. The properties of this compound make it a candidate for incorporation into such scaffolds, where its degradation via hydrolysis of the ester bond could be a mechanism for controlled drug release.

Materials Development with Specific Characteristics

The inherent properties of this compound can be leveraged to develop innovative materials with specific and desirable characteristics.

Leveraging Properties for Innovative Substances

The bifunctional nature of this compound, with its nucleophilic amine and electrophilic ester carbonyl, allows it to participate in a variety of polymerization reactions. This makes it a useful monomer for the creation of novel polymers with tailored properties.

The presence of both a hydrogen bond donor (the amine group) and hydrogen bond acceptors (the amine and the carbonyl oxygen of the ester) allows for the formation of materials with specific intermolecular interactions. These interactions can influence the material's mechanical properties, thermal stability, and solvent compatibility.

The flexible six-carbon aliphatic chain contributes to the elasticity and processability of polymers derived from it. By incorporating this compound into polymer backbones, it is possible to create materials that are less brittle and have improved impact resistance. Furthermore, the ester linkage introduces a site for potential biodegradability through hydrolysis, which is a desirable characteristic for materials intended for biomedical or environmental applications.

The following table outlines some of the key physicochemical properties of this compound that are relevant to materials development.

PropertyValueImplication in Materials Science
Molecular Weight159.23 g/mol Influences the stoichiometry in polymerization reactions.
XLogP3-AA0.5Indicates a degree of hydrophobicity, affecting solubility and interactions with other molecules.
Hydrogen Bond Donor Count1The amine group can participate in hydrogen bonding, influencing polymer chain interactions.
Hydrogen Bond Acceptor Count3The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to material cohesion.
Rotatable Bond Count7The flexible aliphatic chain imparts flexibility to resulting polymers.
Topological Polar Surface Area52.3 ŲAffects the polarity and surface properties of materials.

Data sourced from PubChem. nih.gov

Advanced Analytical Methods for Characterization

The accurate characterization of this compound and its derivatives is crucial for quality control in its synthesis and for understanding its behavior in various applications. A suite of advanced analytical techniques is employed for this purpose.

Chromatographic Techniques (e.g., GC-MS, HPLC, LC-MS, UPLC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile compounds. This compound, being relatively volatile, can be readily analyzed by GC-MS. This technique was successfully used to identify this compound as the primary product in the reaction between caprolactam and ethanol nih.govresearchgate.net. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint for identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components in a liquid mixture. For the analysis of this compound, which contains a primary amine, derivatization is often employed to enhance its detection by UV or fluorescence detectors. A common derivatizing agent is dansyl chloride nih.gov. Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of such derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for quantifying low levels of analytes. For amino compounds like this compound, derivatization can be used to improve chromatographic retention and ionization efficiency in the mass spectrometer. For instance, derivatization with diethyl ethoxymethylenemalonate (DEEMM) has been used for the LC-MS/MS analysis of amino compounds.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller stationary phase particles, resulting in higher resolution, faster analysis times, and increased sensitivity. UPLC, often coupled with mass spectrometry (UPLC-MS/MS), is a state-of-the-art technique for the analysis of amino acids and their derivatives. The use of pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a well-established method for the UPLC analysis of amino acids. This approach provides accurate and precise qualitative and quantitative results and is applicable to the analysis of this compound.

The following table summarizes the key features of these chromatographic techniques for the analysis of this compound.

TechniquePrincipleApplication for this compound
GC-MS Separation of volatile compounds followed by mass-based detection.Identification and quantification, as demonstrated in its synthesis from caprolactam.
HPLC Separation of compounds in a liquid mobile phase.Quantitative analysis, often requiring derivatization for enhanced detection.
LC-MS HPLC separation coupled with mass spectrometric detection.High-sensitivity and high-selectivity analysis, especially in complex matrices.
UPLC High-resolution HPLC with smaller particles for faster and more sensitive analysis.High-throughput and high-resolution analysis, often with derivatization for optimal performance.

Spectroscopic Techniques (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, UV-Vis Spectrophotometry)

The characterization and structural elucidation of this compound rely on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecule's functional groups and atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are crucial for confirming the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the ethyl group's methylene and methyl protons, as well as signals for the six-carbon chain's methylene groups and the amine group's protons.

¹³C NMR distinguishes the different carbon atoms in the molecule. For this compound, this would include signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six distinct carbons of the hexanoate (B1226103) chain.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. lehigh.edu Key absorptions in the IR spectrum of this compound would confirm the presence of the amine (N-H stretching), the ester (C=O stretching), and C-H bonds in the alkyl chain. The synthesis of a related compound, ethyl 6-acetoxyhexanoate, was characterized using IR spectroscopy to confirm the reaction's success. ed.gov

Mass Spectrometry (MS) : This technique provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and formula. The primary product of the reaction between caprolactam and ethanol in near-critical water was identified as this compound using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net The molecular ion peak (M+) would correspond to the molecular weight of the compound (159.23 g/mol ). nih.gov

UV-Vis Spectrophotometry : Ultraviolet-Visible spectrophotometry measures the absorption of UV or visible light by a compound. While not the primary tool for structural elucidation of a simple aliphatic ester like this compound, it can be used for quantitative analysis, for example, to monitor the progress of a reaction if the reactants or products have a suitable chromophore. researchgate.netnih.gov

Table 1: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Observation
¹H NMR Chemical Shifts (ppm) Signals corresponding to -CH₃ (ethyl), -CH₂- (ethyl), multiple -CH₂- (chain), -CH₂-NH₂, -NH₂ protons.
Splitting Patterns Triplet for -CH₃, Quartet for -O-CH₂-, and complex multiplets for chain protons due to spin-spin coupling.
¹³C NMR Chemical Shifts (ppm) Distinct signals for C=O (ester), -O-CH₂-, -CH₃, and the six carbons of the hexanoate backbone.
IR Wavenumber (cm⁻¹) N-H stretch (amine), C=O stretch (ester), C-H stretch (alkane), C-O stretch (ester).
Mass Spec m/z Molecular ion peak corresponding to the molecular weight (C₈H₁₇NO₂).

X-ray Crystallographic Analysis of Related Enzymes/Complexes

While this compound itself is not typically analyzed via X-ray crystallography, the technique has been instrumental in understanding the structure and function of enzymes that interact with its parent molecule, 6-aminohexanoate, and its oligomers. These enzymes are particularly relevant in the context of nylon-6 byproduct degradation.

Researchers have successfully determined the three-dimensional structures of enzymes responsible for breaking down byproducts from the nylon-6 industry, such as 6-aminohexanoate-dimer hydrolase (EII) and 6-aminohexanoate cyclic dimer hydrolase (NylA). nih.govnih.gov

6-Aminohexanoate-Dimer Hydrolase (EII) : The crystal structure of a hybrid EII protein was resolved at 1.8 Å resolution. nih.gov This analysis revealed a two-domain structure similar to the penicillin-recognizing family of serine-reactive hydrolases. nih.gov The study identified Ser¹¹² as the key nucleophilic residue in the active site, essential for both its esterolytic and nylon oligomer-hydrolytic activities. nih.gov The research suggests that this specialized enzyme evolved from a pre-existing esterase with a β-lactamase fold. nih.gov

6-Aminohexanoate Cyclic Dimer Hydrolase (NylA) : X-ray crystallographic analysis of NylA from Arthrobacter sp. showed a compact mixed α/β fold, which is characteristic of the amidase signature superfamily. nih.govsemanticscholar.orgresearchgate.net Structural analysis of an inactive mutant of NylA complexed with its substrate identified a Ser¹⁷⁴-cis-Ser¹⁵⁰-Lys⁷² triad (B1167595) as the catalytic center. semanticscholar.org This detailed structural information provides a molecular basis for understanding how these enzymes specifically recognize and hydrolyze cyclic amides derived from 6-aminohexanoate. semanticscholar.orgresearchgate.net

Table 2: Summary of X-ray Crystallographic Studies on Related Hydrolases

Enzyme Source Organism Resolution Key Findings Reference
6-Aminohexanoate-Dimer Hydrolase (Hyb-24) Arthrobacter sp. KI72 1.8 Å Two-domain structure; Ser¹¹² as the catalytic nucleophile. nih.gov
6-Aminohexanoate Cyclic Dimer Hydrolase (NylA) Arthrobacter sp. 1.8 Å Amidase signature superfamily fold; Ser-Ser-Lys catalytic triad identified. nih.govsemanticscholar.org

Green Chemistry and Sustainable Production of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tudelft.nl The sustainable production of this compound is an area of active research, focusing on environmentally friendly synthetic methods, biocatalysis, and waste minimization.

Environmentally Benign Synthetic Routes

A significant advancement in the green synthesis of this compound involves the use of near-critical water as a reaction medium. A study demonstrated a highly efficient, one-pot synthesis from ε-caprolactam and ethanol in near-critical water. researchgate.net This method offers several environmental advantages over traditional organic syntheses:

Use of Water as a Solvent : Water is a non-toxic, non-flammable, and environmentally safe solvent.

High Atom Economy : The reaction directly combines the reactants to form the product with minimal byproducts.

Catalyst Efficiency : The study found that the addition of certain catalysts, such as SnCl₂, could dramatically increase the product yield, reaching as high as 98%. researchgate.net The reaction mechanism and kinetics were also investigated under acidic and basic conditions to optimize the process. researchgate.net

This approach represents a cleaner, more sustainable pathway to produce this compound, aligning with the core principles of green chemistry. researchgate.nettudelft.nl

Table 3: Effect of Reactant Ratio on this compound Yield

Molar Ratio (Caprolactam : Water : Ethanol) Yield (%)
1 : 56 : 1.2 12
1 : 56 : 14 62
1 : 56 : 20 70
1 : 56 : 28 98
1 : 56 : 43 93

Data from synthesis in near-critical water at 573.15 K for 2.5 h with SnCl₂ catalyst. researchgate.net

Biocatalysis as a Sustainable Alternative

Biocatalysis, the use of enzymes to perform chemical reactions, is a cornerstone of sustainable manufacturing. mdpi.comresearchgate.net Enzymes offer numerous advantages over traditional chemical catalysts:

Mild Reaction Conditions : Enzymatic reactions typically occur at ambient temperature and pressure in aqueous media, significantly reducing energy consumption. tudelft.nl

High Specificity : Enzymes are highly selective (chemo-, regio-, and enantio-selective), which leads to purer products and eliminates the need for complex protection and deprotection steps common in organic synthesis. mdpi.com

Sustainability : Enzymes are derived from renewable resources and are biodegradable, non-hazardous, and non-toxic. tudelft.nlastrazeneca.com

While specific biocatalytic routes for this compound are still an emerging area, the synthesis of esters and amides is a well-established application of biocatalysis, often employing enzymes like lipases and proteases. mdpi.comastrazeneca.com The development of an enzymatic process for producing this compound could offer a more efficient and environmentally friendly alternative to conventional chemical methods. astrazeneca.comscilit.com

Waste Reduction Strategies in Production

Waste prevention is a fundamental principle of green chemistry. tudelft.nl Strategies for reducing waste in the production of this compound are intrinsically linked to the adoption of greener synthetic routes.

Solvent Choice : The synthesis in near-critical water is a prime example of waste reduction, as it replaces volatile organic solvents (VOCs), which are often toxic and difficult to recycle, with water. researchgate.net

Catalysis over Stoichiometric Reagents : Using catalytic amounts of a substance (like SnCl₂ or an enzyme) is preferable to using stoichiometric reagents, which are consumed in the reaction and generate more waste. researchgate.nettudelft.nl

Process Simplification : Biocatalytic routes can reduce waste by decreasing the number of synthetic steps. astrazeneca.com For instance, the high selectivity of enzymes can circumvent the need for protecting groups, thereby eliminating the waste associated with protection and deprotection steps. tudelft.nl This leads to a more step-economical process that is both more cost-effective and environmentally attractive. tudelft.nl

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Reaction Pathway Prediction and Optimization for Ethyl 6-Aminohexanoate (B3152083)

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing organic chemistry, shifting the paradigm from manual, labor-intensive practices to automated, data-driven approaches. ijsetpub.commdpi.com For the synthesis of ethyl 6-aminohexanoate, these technologies offer significant potential to predict and optimize reaction pathways, ultimately reducing costs and accelerating discovery. iscientific.org

A significant challenge in chemical synthesis is the optimization of reaction parameters such as temperature, pressure, catalyst loading, and reaction time. ML algorithms can efficiently navigate this complex, multi-dimensional space to identify the optimal conditions for maximizing the yield and purity of this compound. This is achieved by creating predictive models based on experimental data, which can then guide further experiments in a more targeted manner. rjptonline.org The development of interpretable AI, such as attention-based graph neural networks, not only predicts outcomes but also provides insights into the underlying reaction mechanisms, helping chemists understand why certain pathways are favored. arxiv.org

The table below illustrates a conceptual application of ML in optimizing the synthesis of this compound, where an algorithm predicts yields under different conditions to guide laboratory work.

Parameter Set Temperature (°C) Catalyst Catalyst Loading (mol%) Reaction Time (h) Predicted Yield (%)
1280SnCl₂52.595
2260SnCl₂52.588
3280ZnCl₂52.575
4280SnCl₂22.582
5280SnCl₂54.098

This is a conceptual table illustrating how AI could predict outcomes to optimize synthesis.

By combining machine learning with automated synthesis platforms, researchers envision a future of autonomous labs where AI designs a synthetic route for this compound, and robotic systems execute the synthesis, analyze the results, and use the new data to refine the model in a closed loop. mdpi.comsynthiaonline.com

Development of Novel Catalytic Systems for Enhanced Selectivity and Yield in this compound Synthesis

Catalysis is at the heart of efficient chemical manufacturing. Research into novel catalytic systems for the synthesis of this compound is focused on improving yield, selectivity, and sustainability. A key pathway for its synthesis is the reaction of caprolactam and ethanol (B145695). chemicalpapers.comresearchgate.net

One successful approach involves using additives in near-critical water as a reaction medium. Research has shown that using tin(II) chloride (SnCl₂) as an additive in this process can achieve yields of this compound as high as 98%. chemicalpapers.comresearchgate.net This method highlights the importance of catalyst choice and reaction conditions. The study investigated various factors, including temperature, reaction time, pH, and different additives, to optimize the yield. researchgate.net

The influence of different additives and reactant ratios on the synthesis from caprolactam and ethanol has been systematically studied. The results demonstrate that the choice of catalyst and the molar ratio of reactants are critical for maximizing product formation. researchgate.net

Additive Reactant Mole Ratio (Caprolactam:Water:Ethanol) Temperature (K) Time (h) Yield (%)
SnCl₂1:56:1.2573.152.512
SnCl₂1:56:14573.152.562
SnCl₂1:56:20573.152.570
SnCl₂1:56:28573.152.598
SnCl₂1:56:43573.152.593

Data sourced from a study on the synthesis of ethyl-6-aminohexanoate in near-critical water. researchgate.net

Future research is exploring new classes of catalysts, including heterogeneous catalysts, which can be easily recovered and reused, thus improving the process's environmental footprint. sciencedaily.com For example, mesoporous materials supporting ionic liquids are being investigated for their high catalytic activities in related organic syntheses. researchgate.net The development of catalysts with precisely engineered active sites, potentially using single-atom catalysts, aims to achieve near-perfect selectivity, minimizing the formation of byproducts and simplifying purification processes. sciencedaily.com These advanced catalytic systems are crucial for making the production of fine chemicals like this compound more sustainable and economically viable. sciencedaily.com

Exploration of this compound in Advanced Functional Materials and Nanotechnology

The unique bifunctional nature of this compound, possessing both an amine and an ester group, makes it and its parent compound, 6-aminohexanoic acid, attractive building blocks for advanced functional materials and nanotechnology.

In nanotechnology, 6-aminohexanoic acid has been successfully used to fabricate ceria nanoparticles (CeNPs). nih.gov These nanoparticles, surface-functionalized with the amino acid, exhibit potent antioxidative properties and have shown therapeutic potential in animal models for treating systemic inflammatory response syndrome. nih.gov The 6-aminohexanoic acid acts as a capping agent during the synthesis in an aqueous phase, controlling the particle size (to around 3 nm) and enhancing the ratio of Ce³⁺ to Ce⁴⁺ ions, which is crucial for their antioxidant activity. nih.gov This application demonstrates how the molecular structure can be leveraged to create biocompatible nanomaterials with specific therapeutic functions. The use of this compound could serve as a precursor in non-aqueous synthesis routes for similar functional nanoparticles.

Furthermore, the flexible six-carbon chain of 6-aminohexanoic acid makes it an ideal "linker" or "spacer" molecule in the construction of more complex functional materials. nih.gov It can be used to connect different functional moieties, such as dyes and nucleotides, without steric hindrance. For example, incorporating a linker made of two 6-aminohexanoic acid units into a dye-labeled nucleotide was found to improve its incorporation by DNA polymerases. nih.gov This principle can be extended to the design of materials for diagnostics, biosensors, and targeted drug delivery systems, where this compound could be used to attach bioactive molecules to polymer backbones or nanoparticle surfaces.

Interdisciplinary Research on this compound in Bio-inspired Chemical Processes

Bio-inspired chemistry seeks to mimic nature's principles to design novel molecules and materials. The structural similarity of this compound to natural amino acids, particularly lysine (B10760008), makes it a valuable component in this field.

An important area of research is the development of biodegradable polymers. Copolymers based on 6-aminohexanoic acid and natural protein amino acids have been investigated as potential materials for biomedical applications, such as bone repair, and as environmentally friendly packaging materials. nih.gov These materials combine the mechanical properties of polyamides with the biocompatibility and degradability conferred by the amino acid units. This compound can serve as a key monomer in the synthesis of these copolyamino acids. nih.gov

In peptide science, 6-aminohexanoic acid is used as a bioisostere—a molecule with a similar shape and volume to a natural component—to create peptidomimetics. Specifically, it has been used to synthesize small-molecule models of β-turns, which are common secondary structures in proteins that are crucial for molecular recognition and biological activity. nih.gov By incorporating this flexible linker, chemists can design stable peptide analogs with tailored conformations and improved therapeutic properties, as they are often less susceptible to enzymatic degradation than natural peptides.

The coupling of 6-aminohexanoic acid to short peptides has also been shown to enhance their hydrophobicity, which can improve their performance in diagnostic tests like the ELISA immunoassay by promoting better attachment to polystyrene plates. nih.gov This interdisciplinary research, blending organic synthesis with polymer science, biochemistry, and materials engineering, opens up a wide range of possibilities for creating advanced, functional systems inspired by nature, with this compound and its derivatives playing a central role.

Q & A

How can researchers optimize the synthesis of Ethyl 6-aminohexanoate to improve yield and purity?

Advanced Research Focus:
Synthesis optimization often involves activating carboxylic acids with reagents like thionyl chloride (SOCl₂) to form acyl chlorides, followed by coupling with amines under controlled conditions. For example, in a protocol for a related compound, mthis compound hydrochloride was reacted with a Boc-protected acid using triethylamine (Et₃N) as a base in dry CH₂Cl₂, achieving 18% yield after column chromatography (SiO₂, ethyl acetate:methanol gradient) . To improve yields, consider:

  • Temperature control : Refluxing thionyl chloride with the acid for precise activation.
  • Solvent purity : Use anhydrous solvents to minimize side reactions.
  • Purification : Optimize column chromatography gradients or employ recrystallization for higher-purity products.

What analytical methods are recommended for confirming the structure and purity of this compound?

Basic Research Focus:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the ethyl ester and amino groups. For example, coupling constants in ¹H NMR can distinguish between ester and amide linkages .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (C₈H₁₇NO₂, theoretical 159.1256 g/mol) and detect impurities .
  • Chromatography : Thin-layer chromatography (TLC) or HPLC with ethyl acetate:methanol systems to assess purity .

How does this compound participate in microbial degradation pathways?

Advanced Research Focus:
In Arthrobacter sp. KI72, 6-aminohexanoate (Ahx) is metabolized via aminotransferases (e.g., NylD) that convert Ahx to adipate through α-ketoglutarate-dependent transamination . Researchers can:

  • Gene knockout studies : Disrupt nylD homologs to confirm enzymatic roles.
  • Metabolite profiling : Use LC-MS to track intermediates like 5-aminovalerate or glutaric acid .
  • Enzyme assays : Measure activity under varying pH or substrate concentrations to characterize kinetics .

How does the ethyl ester group influence reactivity compared to other derivatives (e.g., methyl ester or free acid)?

Advanced Research Focus:
The ethyl ester increases hydrophobicity, affecting solubility and enzymatic interactions. For example:

  • Hydrolysis : Ethyl esters are more resistant to base-catalyzed hydrolysis than methyl esters, requiring stronger nucleophiles (e.g., LiAlH₄) for reduction .
  • Biological activity : Ethyl derivatives may exhibit slower degradation in microbial assays compared to free acids, altering metabolic pathway dynamics .
  • Comparative studies : Substitute ethyl with methyl esters in reaction protocols to assess steric and electronic effects .

What experimental approaches are used to study enzyme interactions with this compound in nylon degradation?

Advanced Research Focus:

  • Enzyme isolation : Purify nylon hydrolases (e.g., NylC) from Pseudomonas or Arthrobacter strains via affinity chromatography .
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for Ahx oligomers .
  • Structural analysis : Solve crystal structures of enzyme-substrate complexes to identify active-site residues (e.g., catalytic triads in NylC) .

What safety precautions are critical when handling this compound hydrochloride in laboratory settings?

Basic Research Focus:

  • Personal protective equipment (PPE) : Use nitrile gloves and goggles due to potential skin/eye irritation .
  • Ventilation : Work in a fume hood to avoid inhalation of hydrochloride vapors .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

What is the significance of this compound in studying nylon polymer degradation?

Advanced Research Focus:
Ahx derivatives are key intermediates in nylon-6 degradation. Researchers use them to:

  • Model metabolic pathways : Trace the conversion of oligomers to adipate via GC-MS .
  • Enzyme evolution studies : Compare nyl gene clusters across bacterial species to identify adaptive mutations .
  • Environmental applications : Screen microbial consortia from plastisphere ecosystems for Ahx degradation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.